molecular formula C12H14N2O2S B5147845 3,4,5-Trimethyl-1-(phenylsulfonyl)pyrazole

3,4,5-Trimethyl-1-(phenylsulfonyl)pyrazole

Cat. No.: B5147845
M. Wt: 250.32 g/mol
InChI Key: XFSTZMPGHFFZGG-UHFFFAOYSA-N
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Description

3,4,5-Trimethyl-1-(phenylsulfonyl)pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of three methyl groups at positions 3, 4, and 5 of the pyrazole ring, and a phenylsulfonyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trimethyl-1-(phenylsulfonyl)pyrazole typically involves the reaction of 3,4,5-trimethylpyrazole with phenylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or chloroform for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the phenylsulfonyl group, converting it to a phenylthiol group.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of this compound-4-ol or corresponding ketones.

    Reduction: Formation of 3,4,5-trimethyl-1-(phenylthiol)pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3,4,5-Trimethyl-1-(phenylsulfonyl)pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 3,4,5-Trimethyl-1-(phenylsulfonyl)pyrazole exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylsulfonyl group can enhance its binding affinity to certain proteins, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

    3,4,5-Trimethylpyrazole: Lacks the phenylsulfonyl group, making it less versatile in certain reactions.

    1-Phenyl-3,4,5-trimethylpyrazole: Similar structure but without the sulfonyl group, affecting its reactivity and applications.

    3,4,5-Trimethyl-1-(phenylthio)pyrazole: Contains a phenylthio group instead of a phenylsulfonyl group, altering its chemical properties.

Uniqueness: 3,4,5-Trimethyl-1-(phenylsulfonyl)pyrazole stands out due to the presence of the phenylsulfonyl group, which imparts unique reactivity and binding properties. This makes it a valuable compound in synthetic chemistry and potential drug development.

Properties

IUPAC Name

1-(benzenesulfonyl)-3,4,5-trimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-9-10(2)13-14(11(9)3)17(15,16)12-7-5-4-6-8-12/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSTZMPGHFFZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)S(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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